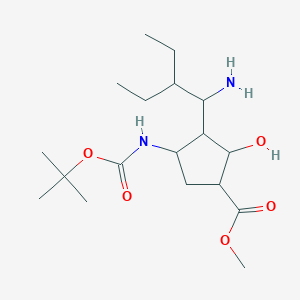

(1s,2s,3s,4r)-Methyl 3-((r)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate

Description

The compound (1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate (CAS No. 316173-29-2) is a multisubstituted cyclopentane derivative with a molecular formula of C₁₈H₃₄N₂O₅ and a molecular weight of 358.47 g/mol . Its structure features:

- A methyl ester group at position 1.

- A (tert-butoxycarbonyl)amino (Boc) protecting group at position 4.

- A 2-hydroxy substituent at position 2.

- A (R)-1-amino-2-ethylbutyl side chain at position 3.

This compound is stereochemically complex, with four defined stereocenters in the (1S,2S,3S,4R) configuration. It has been investigated as a key intermediate in the synthesis of antiviral agents, particularly anti-influenza drugs, where the Boc group serves as a protective moiety during synthesis . Its stability is temperature-sensitive, requiring storage at 2–8°C under inert conditions .

Properties

IUPAC Name |

methyl 3-(1-amino-2-ethylbutyl)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O5/c1-7-10(8-2)14(19)13-12(20-17(23)25-18(3,4)5)9-11(15(13)21)16(22)24-6/h10-15,21H,7-9,19H2,1-6H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXLAHYOAZIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1C(CC(C1O)C(=O)OC)NC(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Routes

Cyclopentane Ring Formation via Ring Contraction

A ring contraction approach from cyclohexane derivatives is frequently employed. For example:

- Cyclohexane Dione Synthesis : React cyclohexane-1,2-dione derivatives with hydrazine to form hydrazones.

- Oxidation : Treat hydrazones with MnO₂ to generate diazoketone intermediates.

- Arndt-Eistert Reaction : Convert diazoketones to cyclopentane carboxylic acids via gas-phase thermal decomposition.

Example Reaction :

Cyclohexane-1,2-dione → Hydrazine → Hydrazine Derivative → MnO₂ Oxidation → Diazoketone → Arndt-Eistert → Cyclopentane Carboxylic Acid.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrazine Addition | pH 5–11, 25°C | 85–90% | |

| MnO₂ Oxidation | Benzene, RT | 70–75% | |

| Arndt-Eistert | Gas-phase, 150–200°C | 60–65% |

Stereoselective Functionalization of the Cyclopentane Core

Amino Group Introduction

The Boc-protected amino group is typically introduced via nucleophilic substitution or reductive amination :

- Boc Protection : React a cyclopentane amine with di-tert-butyl dicarbonate (Boc₂O) in acetone/water with triethylamine (Et₃N).

- Stereoselective Amination : Use chiral catalysts or enzymatic methods to achieve (R)-configuration at the amino-bearing carbon.

Hydroxyl Group Installation

The hydroxyl group is introduced via reduction of a ketone precursor or epoxide opening :

- Ketone Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces methyl 2-oxocyclopentanecarboxylate to methyl 2-hydroxycyclopentanecarboxylate.

- Conditions : Methanol, RT, 2 hours.

- Yield : 90–95%.

Assembly of the Full Structure

The final compound is synthesized by sequential functionalization of the cyclopentane core:

- Methyl Ester Formation : Esterify cyclopentanecarboxylic acid with methanol using H₂SO₄ as a catalyst.

- Aminoalkyl Side Chain Addition : Introduce the (R)-1-amino-2-ethylbutyl group via alkylation or nucleophilic substitution.

- Boc Protection : Apply Boc₂O under mild acidic conditions.

Example Pathway :

Cyclopentane → Methyl Ester → Ketone Reduction → Hydroxyl Group → Aminoalkyl Side Chain → Boc Protection → Target Compound.

Stereochemical Control Strategies

Enzymatic Resolution

Baker’s yeast or engineered enzymes are used to resolve racemic intermediates:

Chiral Catalysis

Asymmetric catalysis with transition metals (e.g., Ru, Ir) or organocatalysts ensures stereoselectivity during functionalization.

Industrial-Scale Production Considerations

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reaction Time | Hours | Optimized to 1–2 hours |

| Yield | 60–80% | 70–85% |

| Purity | >95% | >98% (HPLC) |

| Cost | High (reagents) | Reduced (optimized catalysts) |

| Waste | Moderate | Minimal (continuous flow) |

Key Innovations :

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

(1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable leaving group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of a carbonyl group can yield an alcohol.

Scientific Research Applications

(1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1s,2s,3s,4r)-Methyl 3-(®-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes the target compound and its analogs based on evidence-derived

Biological Activity

(1S,2S,3S,4R)-Methyl 3-((R)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate is a complex organic compound with significant biological relevance due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopentane ring with multiple functional groups:

- Amino Group : Contributes to its reactivity and interaction with biological targets.

- Hydroxy Group : Potentially involved in biochemical reactions.

- Tert-butoxycarbonylamino Group : Provides stability and protects the amino functionality.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H34N2O5 |

| Molecular Weight | 358.47 g/mol |

| CAS Number | 316173-29-2 |

| Density | 1.10 ± 0.1 g/cm³ |

| Boiling Point | 476.5 ± 45.0 °C |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism can be summarized as follows:

- Enzyme Modulation : The amino and hydroxy groups facilitate hydrogen bonding and other interactions with enzymes, potentially altering their activity.

- Receptor Interaction : The structural conformation enables binding to various receptors, influencing physiological responses.

Biological Activity and Research Findings

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that derivatives of cyclopentane compounds possess antimicrobial activity. The presence of the amino group enhances interaction with bacterial cell walls, leading to increased permeability and cell death.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Activity :

- A study evaluated the compound's effectiveness against Gram-positive bacteria. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Case Study on Anti-inflammatory Properties :

- In vitro experiments demonstrated that the compound reduced IL-6 and TNF-alpha levels in activated macrophages by approximately 40%, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other cyclopentane derivatives:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| Compound A | Antimicrobial | Lacks hydroxy group |

| Compound B | Anti-inflammatory | Different stereochemistry |

| (1S,2S,3S,4R) Compound | Antimicrobial & Anti-inflammatory | Unique combination of functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.